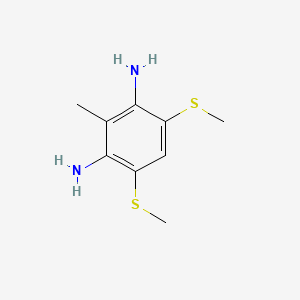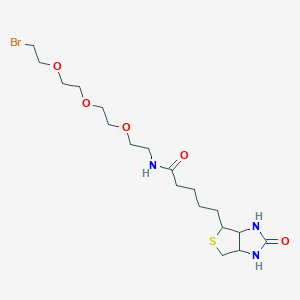
1-生物素氨基-3,6,9-三氧十一烷-11-溴化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is an organic compound with a unique structure that combines biotin, an amino group, and a brominated oligoether chain. This compound is a derivative of the natural product 1-biotinylamino-3,6,9-trioxaundecane and has a wide range of applications in scientific research, particularly in bioconjugation and cell surface labeling .
科学研究应用
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide has diverse applications in scientific research:
Membrane Studies: It is used as a membrane-impermeable biotinylation reagent to study cellular membranes and their components.
Bioconjugation: The compound is widely used in bioconjugation processes to link biomolecules together, facilitating the study of protein-protein interactions and other biochemical processes.
Cell Surface Labeling: It is employed for labeling cell surface proteins, aiding in the visualization and study of cell surface proteins and their functions.
作用机制
Target of Action
The primary target of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is the cellular membrane . This compound is a membrane impermeable biotinylation reagent , which means it is used to attach biotin to various biomolecules without crossing the cell membrane.
Mode of Action
The bromide end of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide can be used as a site for covalent attachment to a nucleophilic residue of a molecule . This results in the appending of a biotin moiety and a long hydrophilic spacer to the compound . This interaction allows the compound to bind to its targets without crossing the cell membrane.
Biochemical Pathways
The compound is used in bioconjugation processes due to its reactive bromide group. Bioconjugation is the process of chemically linking two biomolecules together. The compound can also be used for cell surface labeling, which can help researchers visualize and study the cell surface proteins and their functions.
Pharmacokinetics
The pharmacokinetics of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide As a membrane impermeable compound , it is likely to have limited absorption, distribution, metabolism, and excretion (ADME) within the body. Its bioavailability would be primarily determined by its ability to bind to its targets on the cell surface.
Result of Action
The result of the action of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is the biotinylation of cell surface proteins. This can help researchers understand the properties and functions of various cellular components.
生化分析
Biochemical Properties
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is a membrane impermeable biotinylation reagent . It can be used in bioconjugation processes due to its reactive bromide group. This compound can also be used for cell surface labeling, which can help researchers visualize and study the cell surface proteins and their functions.
Cellular Effects
The primary target of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is the cellular membrane. This compound is used to attach biotin to various biomolecules without crossing the cell membrane. This interaction allows the compound to bind to its targets without crossing the cell membrane.
Molecular Mechanism
The bromide end of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide can be used as a site for covalent attachment to a nucleophilic residue of a molecule . This results in the appending of a biotin moiety and a long hydrophilic spacer to the compound . This interaction allows the compound to bind to its targets without crossing the cell membrane.
准备方法
The synthesis of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide involves several steps:
Starting Material: The synthesis begins with the preparation of 1-biotinylamino-3,6,9-trioxaundecane.
Bromination: The oligoether chain is brominated using a brominating agent such as phosphorus tribromide or N-bromosuccinimide under controlled conditions to introduce the bromide group at the terminal position.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
化学反应分析
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide undergoes several types of chemical reactions:
Substitution Reactions: The bromide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols, amines, or alcohols.
Bioconjugation: The compound is commonly used in bioconjugation reactions, where the bromide group reacts with nucleophilic residues on biomolecules to form covalent bonds.
Labeling Reactions: It is used for cell surface labeling, where the bromide group facilitates the attachment of biotin to cell surface proteins.
Common reagents used in these reactions include thiols, amines, and alcohols, and the major products formed are biotinylated biomolecules.
相似化合物的比较
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is unique due to its combination of biotin, an amino group, and a brominated oligoether chain. Similar compounds include:
1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate: This compound has a similar structure but includes a methanethiosulfonate group instead of a bromide.
N-Biotinyl-12-aminododecanoyltobramycin Amide: This compound is used in biochemical and pharmaceutical research and has a different oligoether chain length and functional groups.
These similar compounds highlight the versatility of biotinylated oligoethers in scientific research.
属性
IUPAC Name |
N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32BrN3O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13H2,(H,20,23)(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAOPWJWXDYKOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCBr)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BrN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
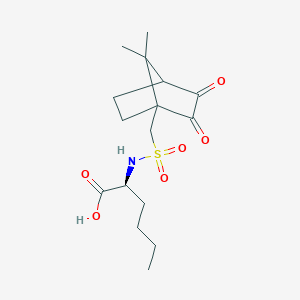
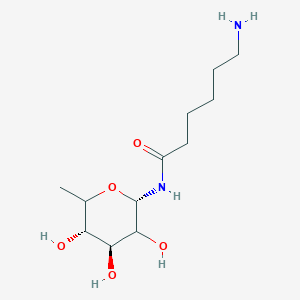
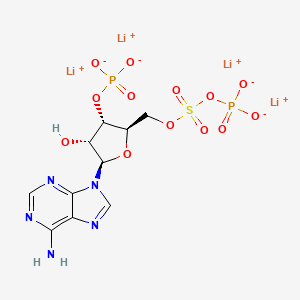
![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)
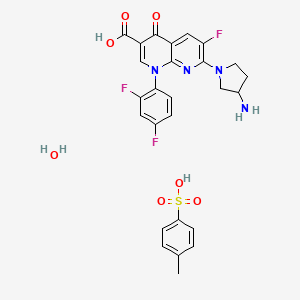
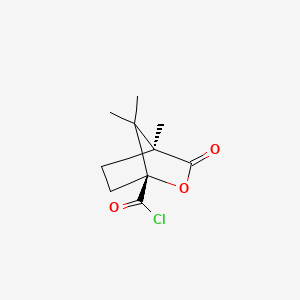
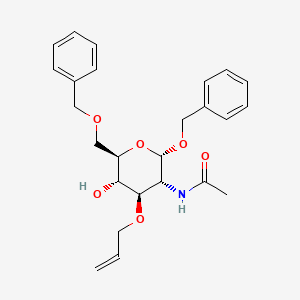
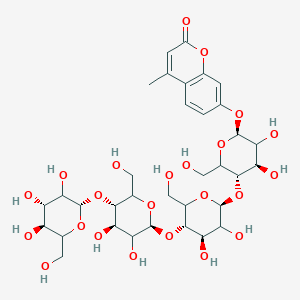
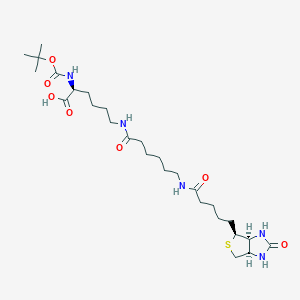
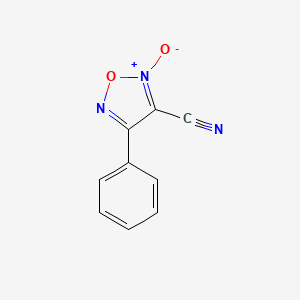
![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)
